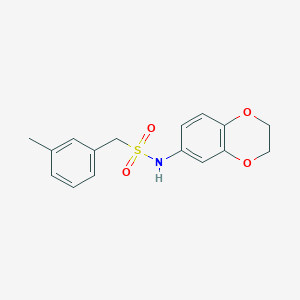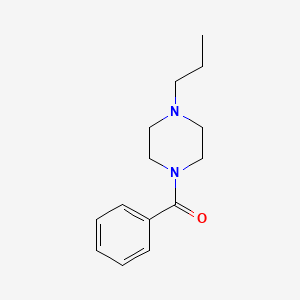
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide, also known as DBM, is a synthetic compound that belongs to the class of benzodioxinone sulfonamides. DBM has gained significant attention in the scientific community due to its potential applications in the field of cancer research. DBM is a promising candidate for the development of novel cancer therapies due to its unique mechanism of action and its ability to inhibit cancer cell growth.
作用機序
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide involves the inhibition of the NF-κB pathway, which is a signaling pathway that is involved in the regulation of cell survival and inflammation. This compound inhibits the activation of NF-κB by blocking the phosphorylation of IκBα, which is a protein that regulates the activity of NF-κB. This inhibition of NF-κB results in the downregulation of various genes that are involved in cell survival and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the expression of various cytokines and chemokines, which are involved in the regulation of inflammation. This compound has also been shown to inhibit the expression of various angiogenic factors, which are involved in the formation of new blood vessels. This inhibition of angiogenesis can prevent the growth and spread of cancer cells.
実験室実験の利点と制限
One of the major advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide in lab experiments is its potent anti-cancer properties. This compound has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for the development of novel cancer therapies. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can limit its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide. One of the future directions is the development of novel drug delivery systems that can improve the bioavailability and efficacy of this compound. Another future direction is the investigation of the synergistic effects of this compound with other anti-cancer drugs, which can enhance its anti-cancer properties. Additionally, the investigation of the potential applications of this compound in other diseases, such as inflammatory diseases, can provide new insights into the therapeutic potential of this compound.
In conclusion, this compound is a promising candidate for the development of novel cancer therapies due to its unique mechanism of action and its ability to inhibit cancer cell growth. The research on this compound has provided new insights into the potential applications of this compound in cancer research and has opened up new avenues for the development of novel cancer therapies.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide has been extensively studied for its potential applications in cancer research. Several studies have demonstrated that this compound has potent anti-cancer properties and can inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer cells. This compound has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of cancer cells.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-3-2-4-13(9-12)11-22(18,19)17-14-5-6-15-16(10-14)21-8-7-20-15/h2-6,9-10,17H,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEDGVXZNFKBHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-furylmethyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4848625.png)
![5-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4848629.png)

![3,5-bis(difluoromethyl)-1-({1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4848645.png)
![6-[({3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4848660.png)
![1-[2-(2-chlorophenoxy)propanoyl]azepane](/img/structure/B4848666.png)

![2-cyano-N-(2-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4848679.png)
![2-(4-nitrophenyl)-3-[2-(phenylthio)phenyl]acrylonitrile](/img/structure/B4848687.png)
![N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B4848705.png)
![3-[5-(5-bromo-2-butoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B4848719.png)
![3-[(3,4-dichlorobenzyl)thio]-5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4848721.png)
![methyl 5-[(diethylamino)carbonyl]-2-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4848738.png)
![2-[8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-diethylethanamine](/img/structure/B4848739.png)